An In-depth Technical Guide on the Synthesis and Characterization of 1H-indole-2-carbothioamide
An In-depth Technical Guide on the Synthesis and Characterization of 1H-indole-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-indole-2-carbothioamide, a valuable building block in medicinal chemistry. The document details a reliable synthetic pathway, outlines precise experimental protocols, and presents a thorough characterization of the target compound through various analytical techniques.
Introduction
1H-indole-2-carbothioamide is a sulfur-containing heterocyclic compound featuring the indole scaffold, a privileged structure in numerous biologically active molecules. The presence of the carbothioamide functional group imparts unique chemical properties, making it a versatile intermediate for the synthesis of novel therapeutic agents. This guide offers a practical and in-depth resource for researchers engaged in the design and synthesis of indole-based compounds for drug discovery and development.
Synthesis of 1H-indole-2-carbothioamide
The synthesis of 1H-indole-2-carbothioamide is most effectively achieved through a two-step process commencing with the readily available 1H-indole-2-carboxylic acid. The initial step involves the formation of the corresponding amide, 1H-indole-2-carboxamide, which is subsequently converted to the target thioamide through a thionation reaction.
Synthesis Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for 1H-indole-2-carbothioamide.
Experimental Protocols
Step 1: Synthesis of 1H-indole-2-carboxamide
A robust method for the synthesis of 1H-indole-2-carboxamide from 1H-indole-2-carboxylic acid involves the use of a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or activating the carboxylic acid as an acid chloride.
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Materials:
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1H-indole-2-carboxylic acid
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Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)
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Ammonia solution (aqueous or in a suitable organic solvent)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure (using SOCl₂):
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Suspend 1H-indole-2-carboxylic acid in an excess of thionyl chloride.
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Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
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Remove the excess thionyl chloride under reduced pressure.
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Dissolve the resulting acid chloride in an anhydrous solvent like THF or DCM.
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Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indole-2-carboxamide.
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Step 2: Synthesis of 1H-indole-2-carbothioamide
The conversion of the amide to the thioamide is effectively carried out using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2][3][4][5][6][7][8][9][10]
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Materials:
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1H-indole-2-carboxamide
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Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] or Phosphorus pentasulfide (P₄S₁₀)
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Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran)
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Procedure (using Lawesson's Reagent):
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Dissolve 1H-indole-2-carboxamide in an anhydrous solvent such as toluene in a round-bottom flask equipped with a reflux condenser.
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Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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The solvent can be removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1H-indole-2-carbothioamide.
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Characterization of 1H-indole-2-carbothioamide
The structural confirmation and purity assessment of the synthesized 1H-indole-2-carbothioamide are performed using a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂S | |
| Molecular Weight | 176.24 g/mol | |
| Appearance | Yellow to brown solid | |
| Melting Point | 212-214 °C | [1] |
| CAS Number | 63071-71-6 |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1H-indole-2-carbothioamide based on known data for similar indole derivatives and general spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Expected values in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | br s | 1H | Indole N-H |
| ~9.5 - 10.0 | br s | 1H | Thioamide N-H (a) |
| ~9.0 - 9.5 | br s | 1H | Thioamide N-H (b) |
| ~7.6 - 7.8 | d | 1H | H-4 |
| ~7.4 - 7.6 | d | 1H | H-7 |
| ~7.1 - 7.3 | t | 1H | H-6 |
| ~7.0 - 7.2 | t | 1H | H-5 |
| ~6.9 - 7.1 | s | 1H | H-3 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected values in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C=S |
| ~137 - 139 | C-7a |
| ~130 - 135 | C-2 |
| ~127 - 129 | C-3a |
| ~122 - 124 | C-6 |
| ~121 - 123 | C-4 |
| ~119 - 121 | C-5 |
| ~112 - 114 | C-7 |
| ~103 - 105 | C-3 |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium | N-H stretching (Indole) |
| ~3300 - 3100 | Medium | N-H stretching (Thioamide) |
| ~1620 - 1600 | Medium | C=C stretching (Aromatic) |
| ~1550 - 1500 | Strong | Thioamide II band (C-N str) |
| ~1350 - 1300 | Strong | Thioamide I band (C=S str) |
| ~750 - 740 | Strong | C-H bending (ortho-disubst) |
Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 176 | [M]⁺ (Molecular ion) |
| 160 | [M - NH₂]⁺ |
| 143 | [M - SH]⁺ |
| 116 | Fragmentation of the indole ring |
Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized 1H-indole-2-carbothioamide.
Caption: Analytical workflow for 1H-indole-2-carbothioamide.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of 1H-indole-2-carbothioamide. The outlined protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient production and validation of this important synthetic intermediate. The structured presentation of data and methodologies aims to support the seamless integration of this compound into drug discovery pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
